N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with two methoxy groups at the 4- and 6-positions. The triazine ring is linked via a methylene bridge to a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety. This structural motif combines the electron-deficient triazine ring, which is reactive toward nucleophiles, with the triazole-carboxamide group, which may confer hydrogen-bonding and coordination properties.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O3/c1-17-5-6(15-16-17)8(18)11-4-7-12-9(19-2)14-10(13-7)20-3/h5H,4H2,1-3H3,(H,11,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDMBSFEFZRSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound, also known as DMTMM, is primarily used as a coupling reagent in peptide synthesis. It facilitates the condensation of carboxylic acids and amines to form corresponding amides. Additionally, it can promote the esterification of carboxylic acids with alcohols to form corresponding esters.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of NMM (N-Methylmorpholine) has been shown to facilitate the esterification of carboxylic acids with DMTMM. Furthermore, the by-product of the reaction with DMTMM is highly water-soluble, which allows for easy removal from the main reaction product.
Biochemical Analysis
Biochemical Properties
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is known to interact with various biomolecules in the process of peptide synthesis. It acts as a condensing agent, facilitating the formation of amides from carboxylic acids and amines. The nature of these interactions is primarily chemical, involving the formation of new covalent bonds.
Cellular Effects
The cellular effects of this compound are largely dependent on its role in peptide synthesis. By facilitating the formation of peptides, it can influence various cellular processes, including protein synthesis and enzyme activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of carboxylic acids, followed by nucleophilic attack by an amine. This results in the formation of an amide bond, a key step in peptide synthesis.
Biological Activity
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the coupling of triazole derivatives with triazine moieties. The synthesis typically employs condensing agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to facilitate the formation of amides and esters . The structural formula is characterized by the presence of a triazole ring fused with a carboxamide group and a triazine substituent.
Anticancer Activity
Recent studies have indicated that triazole-containing compounds exhibit significant anticancer properties. For instance, a library of 1,2,3-triazole derivatives demonstrated promising activity against various cancer cell lines such as PC3 (prostate), A549 (lung), and MCF-7 (breast) with IC50 values ranging from 0.16 μM to 11.8 μM . The presence of specific substituents on the triazole ring was found to enhance the anticancer activity.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. In particular, derivatives containing 1,2,3-triazole motifs have shown inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment. For example, certain hybrids exhibited IC50 values as low as 0.23 μM against AChE . Molecular docking studies suggest that these compounds can interact with key residues in the active site of the enzyme, indicating their potential as therapeutic agents.
Case Study 1: Anticancer Evaluation
A study focused on the anticancer evaluation of triazole derivatives revealed that compounds incorporating the 1H-1,2,3-triazole structure exhibited superior cytotoxicity compared to their non-triazole counterparts. The most active compound showed an IC50 value significantly lower than standard chemotherapeutics like etoposide .
Case Study 2: AChE Inhibition
In another investigation into AChE inhibitors, several triazole derivatives were synthesized and tested. The results indicated that modifications at the C-4 position of the quinazoline ring significantly influenced AChE inhibitory activity. Notably, compounds with a benzylamine moiety displayed enhanced binding affinity and inhibitory action compared to others .
Table 1: Biological Activity Summary of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | PC3 | 0.17 | Anticancer |
| Compound B | A549 | 0.19 | Anticancer |
| Compound C | MCF-7 | 0.51 | Anticancer |
| Compound D | DU-145 | 0.16 | Anticancer |
| Compound E | AChE | 0.23 | Enzyme Inhibition |
Comparison with Similar Compounds
Research Findings and Data
Spectroscopic Data
- IR Spectroscopy : Triazine-triazole hybrids typically exhibit strong C=O stretches at 1630–1670 cm⁻¹ and triazole C-N stretches at 1400–1450 cm⁻¹, comparable to ’s pyrazole-carboxamides .
- NMR : The target compound’s methylene bridge (CH₂) would resonate at δ 4.5–5.0 ppm, distinct from DMTMM’s morpholinium protons (δ 3.0–3.5 ppm) .
Preparation Methods
Starting Materials and Reaction Conditions
The triazine core is synthesized from 2-chloro-4,6-dimethoxy-1,3,5-triazine (CAS: 19416-84-5), a commercially available reagent. Chlorination at the methyl position is achieved using thionyl chloride (SOCl$$_2$$) in anhydrous dichloromethane (DCM) under reflux (60–70°C, 6–8 hours).
Reaction Equation :
$$
\text{2-Chloro-4,6-dimethoxy-1,3,5-triazine} + \text{SOCl}2 \rightarrow \text{2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine} + \text{HCl} + \text{SO}2 \uparrow
$$
Key Parameters :
- Solvent : Anhydrous DCM to prevent hydrolysis.
- Catalyst : None required; reaction proceeds via nucleophilic substitution.
- Yield : 85–90% after purification by vacuum distillation.
Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carboxamide
Alkylation of 1H-1,2,3-Triazole-4-carboxylic Acid
The triazole moiety is prepared via N-methylation of 1H-1,2,3-triazole-4-carboxylic acid using methyl iodide (CH$$3$$I) in the presence of potassium carbonate (K$$2$$CO$$_3$$) as a base.
Procedure :
- Dissolve 1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv) in dimethylformamide (DMF) .
- Add K$$2$$CO$$3$$ (2.5 equiv) and CH$$_3$$I (1.2 equiv).
- Stir at 25°C for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via recrystallization.
Conversion to Carboxamide
The carboxylic acid is converted to the carboxamide using thionyl chloride (SOCl$$2$$) followed by ammonia (NH$$3$$) :
Step 1 : Acid chloride formation:
$$
\text{1-Methyl-1H-1,2,3-triazole-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{1-Methyl-1H-1,2,3-triazole-4-carbonyl chloride} + \text{HCl} \uparrow + \text{SO}2 \uparrow
$$
Step 2 : Amidation with NH$$3$$:
$$
\text{1-Methyl-1H-1,2,3-triazole-4-carbonyl chloride} + \text{NH}3 \rightarrow \text{1-Methyl-1H-1,2,3-triazole-4-carboxamide} + \text{HCl}
$$
Conditions :
- Solvent : Tetrahydrofuran (THF) for Step 1; aqueous NH$$_3$$ for Step 2.
- Yield : 90–95% after column chromatography (silica gel, ethyl acetate/hexane).
Coupling of Triazine and Triazole Moieties
The final step involves reacting 2-(chloromethyl)-4,6-dimethoxy-1,3,5-triazine with 1-methyl-1H-1,2,3-triazole-4-carboxamide under basic conditions.
Procedure :
- Dissolve 2-(chloromethyl)-4,6-dimethoxy-1,3,5-triazine (1.0 equiv) and triazole carboxamide (1.1 equiv) in acetonitrile (MeCN) .
- Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv) to scavenge HCl.
- Reflux at 80°C for 6–8 hours.
- Concentrate under reduced pressure and purify via flash chromatography.
Reaction Mechanism :
$$
\text{2-(Chloromethyl)-triazine} + \text{Triazole carboxamide} \xrightarrow{\text{DIPEA}} \text{N-((4,6-Dimethoxy-triazin-2-yl)methyl)-triazole carboxamide} + \text{HCl}
$$
Optimization Data :
| Parameter | Optimal Value | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Solvent | MeCN | 85 | 98.5 |
| Temperature (°C) | 80 | 85 | 98.5 |
| Base | DIPEA | 85 | 98.5 |
| Alternative Base | K$$2$$CO$$3$$ | 70 | 95.2 |
Alternative Synthetic Routes
Mitsunobu Reaction for Methyl Coupling
An alternative method employs the Mitsunobu reaction to couple the triazine methyl alcohol with the triazole carboxamide using triphenylphosphine (PPh$$_3$$) and diethyl azodicarboxylate (DEAD) :
$$
\text{Triazine-CH}2\text{OH} + \text{Triazole carboxamide} \xrightarrow{\text{PPh}3, \text{DEAD}} \text{Target Compound} + \text{Byproducts}
$$
Advantages :
- Higher regioselectivity.
- Avoids chloride handling.
Disadvantages :
Characterization and Quality Control
Spectroscopic Analysis
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$):
- δ 8.45 (s, 1H, triazole-H), 4.75 (s, 2H, CH$$2$$), 3.95 (s, 6H, OCH$$3$$), 3.80 (s, 3H, N-CH$$
Purity Assessment
- HPLC : >98% purity (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).
- XRD : Confirms crystalline structure and absence of polymorphs.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors reduces reaction time and improves safety for chlorination and coupling steps:
- Residence Time : 10 minutes per step.
- Throughput : 5 kg/day using a microreactor system.
Cost Analysis
| Component | Cost per kg (USD) | Source |
|---|---|---|
| 2-Chloro-triazine | 120 | Sigma-Aldrich |
| Triazole acid | 95 | TCI Chemicals |
| DIPEA | 200 | Fisher Scientific |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Prepare triazine and triazole intermediates separately. For triazine derivatives, chlorination of 4,6-dimethoxy-1,3,5-triazine followed by nucleophilic substitution with methylamine is common .
- Step 2 : Couple intermediates via amide bond formation using carbodiimide coupling agents (e.g., EDCI) in anhydrous DMF or DCM under inert atmospheres .
- Optimization : Adjust stoichiometry (e.g., 1.1 mmol RCH2Cl per 1 mmol substrate), base (K₂CO₃), and temperature (room temperature vs. reflux) to maximize yield .
- Key Tools : Monitor reactions via TLC; purify using column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm methoxy (δ 3.8–4.0 ppm) and triazole/triazine proton environments .
- X-ray Diffraction : Resolve stereochemistry and confirm crystal packing, especially for polymorph identification .
- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., ESI+ for [M+H]⁺ ion) .
- Data Interpretation : Cross-reference experimental spectra with computational predictions (e.g., ChemDraw) to validate assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?
- Approach :
- Step 1 : Re-examine sample preparation (e.g., solvent deuteration, concentration effects).
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling partners and identify dynamic processes (e.g., rotamers) .
- Step 3 : Compare with computational NMR shifts (DFT calculations using Gaussian) to isolate electronic vs. steric effects .
- Case Study : If methoxy peaks split unexpectedly, assess symmetry disruption from triazine-methyl interactions using NOESY .
Q. What strategies optimize reaction yields and selectivity in multi-step syntheses involving this compound?
- Methodology :
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify interactions between DMF volume, K₂CO₃ equivalents, and stirring time .
- Computational Screening : Apply quantum chemical calculations (e.g., DFT) to predict transition states and identify rate-limiting steps .
- Example : Optimize triazole formation using Pd-catalyzed click chemistry—vary Cu(I) catalyst load (0.5–2 mol%) and azide/alkyne ratios .
Q. How does the electronic nature of the triazine and triazole moieties influence reactivity in cross-coupling reactions?
- Analysis :
- Triazine : Electron-deficient due to three electronegative N atoms; enhances susceptibility to nucleophilic attack at the methyl position .
- Triazole : Electron-rich 1,2,3-triazole participates in π-π stacking, affecting catalytic cycles in Pd-mediated couplings .
- Experimental Validation : Compare reaction rates with analogs lacking methoxy groups (e.g., replace triazine-OCH₃ with -H) using kinetic studies .
Comparative Analysis of Structural Analogs
| Compound | Key Structural Differences | Impact on Reactivity/Bioactivity | Source |
|---|---|---|---|
| N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | Replaces triazine with thiazole | Reduced electron deficiency; altered binding in enzyme assays | |
| N-(2,4-dimethoxyphenyl)-5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Additional aryl substituents | Enhanced lipophilicity; improved membrane permeability |
Methodological Recommendations
- Data Reproducibility : Document solvent lot numbers and drying protocols (e.g., DMF over molecular sieves) to minimize variability .
- Contradiction Management : Use open-access databases (PubChem, ChemSpider) to cross-check spectral data .
- Ethical Synthesis : Adopt green chemistry principles (e.g., replace DMF with cyclopentyl methyl ether) where feasible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
